TFP-PEG4-biotinidase resistant biotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

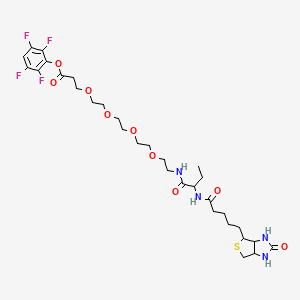

TFP-PEG4-biotinidase resistant biotin is a specialized biotinylation reagent that combines biotin with a tetrafluorophenyl (TFP) ester and a polyethylene glycol (PEG) spacer. This compound is designed to resist hydrolysis by biotinidase, an enzyme that typically cleaves biotin from proteins and peptides. The PEG spacer imparts water solubility and reduces non-specific binding, making it highly useful in various biotechnological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TFP-PEG4-biotinidase resistant biotin involves the conjugation of biotinoyl-2-aminobutyric acid with a TFP ester of a discrete PEG linker. The reaction typically occurs under mild conditions, with the TFP ester reacting with primary amine groups to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques and stored under specific conditions to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TFP-PEG4-Biotinidase-resistentes Biotin unterliegt hauptsächlich Biotinylierungsreaktionen, bei denen es mit primären Amingruppen an Proteinen und Peptiden reagiert. Der TFP-Ester ist im Vergleich zu NHS-Estern weniger anfällig für Hydrolyse, wodurch er in wässrigen Medien stabiler ist .

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören primäre Amine und Puffer, die einen pH-Bereich von 7,5 bis 8,5 aufrechterhalten. Die Reaktionsbedingungen sind typischerweise mild, um sicherzustellen, dass der Biotinylierungsprozess die Zielproteine nicht denaturiert .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind biotinylierte Proteine und Peptide, die ihre biologische Aktivität behalten und resistent gegen Spaltung durch Biotinidase sind .

Wissenschaftliche Forschungsanwendungen

TFP-PEG4-Biotinidase-resistentes Biotin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird bei der Synthese von biotinylierten Verbindungen für verschiedene Assays und Experimente verwendet.

Biologie: Erleichtert die Markierung von Proteinen und Peptiden zur Detektion und Reinigung.

Medizin: Wird in diagnostischen Assays, wie z. B. ELISAs, eingesetzt, bei denen die Resistenz gegen Biotinidase entscheidend ist.

Industrie: Wird bei der Herstellung von biotinylierten Reagenzien und Kits für Forschungs- und diagnostische Zwecke eingesetzt

Wirkmechanismus

Der Wirkmechanismus von TFP-PEG4-Biotinidase-resisitentem Biotin beinhaltet die Bildung stabiler Amidbindungen zwischen dem TFP-Ester und primären Amingruppen an Zielmolekülen. Der PEG-Spacer verbessert die Wasserlöslichkeit und reduziert unspezifische Bindung, während die chemische Modifikation von Biotin die Resistenz gegen die Spaltung durch Biotinidase verleiht, ohne die Stärke der Biotin-Avidin-Bindung zu verringern .

Wirkmechanismus

The mechanism of action of TFP-PEG4-biotinidase resistant biotin involves the formation of stable amide bonds between the TFP ester and primary amine groups on target molecules. The PEG spacer enhances water solubility and reduces non-specific binding, while the chemical modification to biotin imparts resistance to biotinidase cleavage without reducing the strength of biotin-avidin binding .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NHS-PEG4-Biotin: Ähnlich in der Struktur, aber verwendet einen NHS-Ester anstelle eines TFP-Esters, was ihn anfälliger für Hydrolyse macht.

Biotin-dPEG4-MAL: Verwendet eine Maleimidgruppe für die thiolreaktive Biotinylierung.

Biotin-dPEG11-MAL: Ähnlich wie Biotin-dPEG4-MAL, aber mit einem längeren PEG-Spacer

Einzigartigkeit

TFP-PEG4-Biotinidase-resistentes Biotin ist einzigartig aufgrund seiner Resistenz gegen die Spaltung durch Biotinidase und seiner Stabilität in wässrigen Medien. Der TFP-Ester bietet eine stabilere Alternative zu NHS-Estern, und der PEG-Spacer verbessert die Löslichkeit und reduziert unspezifische Bindung .

Eigenschaften

Molekularformel |

C31H44F4N4O9S |

|---|---|

Molekulargewicht |

724.8 g/mol |

IUPAC-Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C31H44F4N4O9S/c1-2-21(37-24(40)6-4-3-5-23-28-22(18-49-23)38-31(43)39-28)30(42)36-8-10-45-12-14-47-16-15-46-13-11-44-9-7-25(41)48-29-26(34)19(32)17-20(33)27(29)35/h17,21-23,28H,2-16,18H2,1H3,(H,36,42)(H,37,40)(H2,38,39,43) |

InChI-Schlüssel |

IOOKENPHEAMTTM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)

![(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)